molecular formula C13H19N B15204251 Isopropyl-(3-methyl-indan-1-YL)-amine

Isopropyl-(3-methyl-indan-1-YL)-amine

Cat. No.: B15204251
M. Wt: 189.30 g/mol
InChI Key: ASLZDXYXMMLDLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(3-methyl-indan-1-YL)-amine typically involves the alkylation of 3-methyl-indan-1-amine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Isopropyl-(3-methyl-indan-1-YL)-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine-related biological processes and pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Isopropyl-(3-methyl-indan-1-YL)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

    3-Methyl-indan-1-amine: A precursor in the synthesis of Isopropyl-(3-methyl-indan-1-YL)-amine.

    Isopropyl-indan-1-amine: A structurally similar compound with different substitution patterns.

    Indan-1-amine: The parent compound without the methyl and isopropyl groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-methyl-N-propan-2-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H19N/c1-9(2)14-13-8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,13-14H,8H2,1-3H3

InChI Key

ASLZDXYXMMLDLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)NC(C)C

Origin of Product

United States

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